molecular formula C8H6N2O2S B2938730 4-Methyl-3-nitrophenylisothiocyanate CAS No. 321898-79-7

4-Methyl-3-nitrophenylisothiocyanate

Cat. No. B2938730
M. Wt: 194.21
InChI Key: USIRHWNHZJWHQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-nitrophenylisothiocyanate is a chemical compound with the molecular formula C8H6N2O2S . It is also known by other names such as 4-Methyl-3-nitrophenylisothiocyanate and 4-isothiocyanato-1-methyl-2-nitrobenzene .


Molecular Structure Analysis

The molecular structure of 4-Methyl-3-nitrophenylisothiocyanate consists of a benzene ring substituted with a methyl group, a nitro group, and an isothiocyanate group . The exact 3D structure would require more detailed analysis, possibly using software like MolView .

Scientific Research Applications

4-Isothiocyanato-1-methyl-2-nitrobenzene

is used in synthesizing organic fine chemicals and pharmaceutical intermediates for use in development and production . It’s a cream to yellow powder or lumpy solid with a melting point of 106-112°C . It’s soluble in toluene but hydrolyzes with water .

4-Methyl-3-nitrophenylisothiocyanate

is an extensively utilized organic compound in the synthesis of diverse compounds and materials . Its applications span various domains of scientific research, encompassing the synthesis of polymers, and development of biocompatible materials .

Future Directions

While specific future directions for 4-Methyl-3-nitrophenylisothiocyanate are not available, research in the field of isothiocyanates and similar compounds is ongoing. This includes exploring their potential uses in medicine, electronics, agriculture, and food production .

properties

IUPAC Name

4-isothiocyanato-1-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-6-2-3-7(9-5-13)4-8(6)10(11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIRHWNHZJWHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C=S)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isothiocyanato-1-methyl-2-nitrobenzene

Synthesis routes and methods

Procedure details

To a mixture of 4-methyl-3-nitroaniline (1.00 g, 6.57 mmol) and triethylamine (2.75 ml, 19.7 mmol) in THF (150 ml) was added dropwise thiophosgene (0.55 ml) at 0° C. After addition, the reaction mixture was allowed to stir at room temperature for 15 h. The mixture was diluted with water and extracted with ether. The extract was washed with water and brine, dried over magnesium sulfate, and concentrated under vacuum to afford 1.04 g of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.75 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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